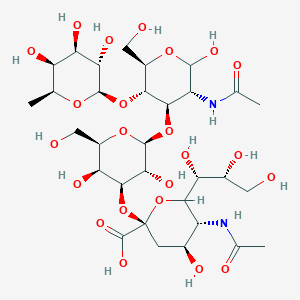

3'-Sialyl-Lewis-a tetrasaccharide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

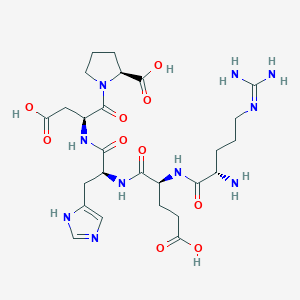

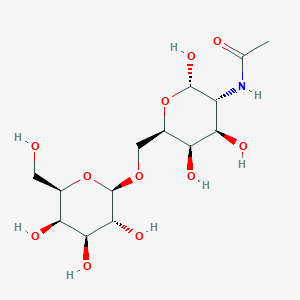

3’-Sialyl-Lewis-a tetrasaccharide, also known as α-NeuNAc-(2→3)-β-D-Gal-(1→3)-(α-L-Fuc-[1→4])-D-GlcNAc, is a complex carbohydrate molecule. It is a tetrasaccharide, meaning it consists of four monosaccharide units. This compound plays a crucial role in cell-to-cell recognition processes and is known to support E-, L-, and P-selectin-dependent adhesion .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Sialyl-Lewis-a tetrasaccharide involves both chemical and chemoenzymatic methods. The chemical synthesis includes the highly stereoselective construction of 1,2-cis-α-L-fucoside and α-D-sialoside, as well as the assembly of the 3,4-disubstituted N-acetylglucosamine subunit. Perbenzylated thiofucoside and N-acetyl-5-N,4-O-oxazolidinone protected sialic acid thioglycoside are employed as glycosyl donors for the efficient preparation of the desired α-fucoside and α-sialoside .

Industrial Production Methods: In industrial settings, a chemoenzymatic approach is often used. The chemically obtained free disaccharide is sequentially sialylated and fucosylated in an enzyme-catalyzed regio- and stereospecific manner to form the target molecule in high yields .

Análisis De Reacciones Químicas

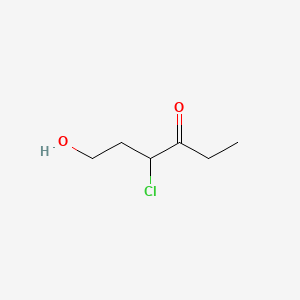

Types of Reactions: 3’-Sialyl-Lewis-a tetrasaccharide undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis.

Common Reagents and Conditions:

Glycosylation: Perbenzylated thiofucoside and N-acetyl-5-N,4-O-oxazolidinone protected sialic acid thioglycoside are used as glycosyl donors.

Oxidation: Treatment with LiOH and H2O2 for hydrolysis of methyl ester in the sialic acid.

Hydrolysis: Heating with concentrated ammonia at 50°C to remove acetyl protecting groups.

Major Products: The major products formed from these reactions include the desired α-fucoside and α-sialoside, which are essential components of the tetrasaccharide structure .

Aplicaciones Científicas De Investigación

3’-Sialyl-Lewis-a tetrasaccharide has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex carbohydrates and glycoconjugates.

Biology: Plays a role in cell-to-cell recognition and adhesion processes.

Medicine: Serves as a tumor marker, particularly in the management of pancreatic cancer.

Industry: Utilized in the development of vaccines and therapeutic agents.

Mecanismo De Acción

The compound exerts its effects by binding to selectins, which are cell adhesion molecules. This binding supports E-, L-, and P-selectin-dependent adhesion, facilitating cell-to-cell interactions. The molecular targets include endothelial cells and leukocytes, and the pathways involved are primarily related to immune response and inflammation .

Comparación Con Compuestos Similares

3’-Sialyl-Lewis-a tetrasaccharide is often compared with other similar compounds such as:

3’-Sialyl-Lewis-X tetrasaccharide: Similar in structure but differs in the linkage of the fucose unit.

Sialyl Lewis x: Another tetrasaccharide that plays a role in cell adhesion and immune response.

CA19-9 (Sialyl-Lewis A):

These compounds share similar functions in cell adhesion and recognition but differ in their specific structures and applications.

Propiedades

Fórmula molecular |

C31H52N2O23 |

|---|---|

Peso molecular |

820.7 g/mol |

Nombre IUPAC |

(2S,4S,5R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(3R,4R,5S,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C31H52N2O23/c1-8-17(41)20(44)21(45)28(50-8)53-23-14(7-36)51-27(47)16(33-10(3)38)25(23)54-29-22(46)26(19(43)13(6-35)52-29)56-31(30(48)49)4-11(39)15(32-9(2)37)24(55-31)18(42)12(40)5-34/h8,11-29,34-36,39-47H,4-7H2,1-3H3,(H,32,37)(H,33,38)(H,48,49)/t8-,11-,12+,13+,14+,15+,16+,17+,18+,19-,20+,21-,22+,23+,24?,25+,26-,27?,28+,29-,31-/m0/s1 |

Clave InChI |

XBSNXOHQOTUENA-KBQOLJPHSA-N |

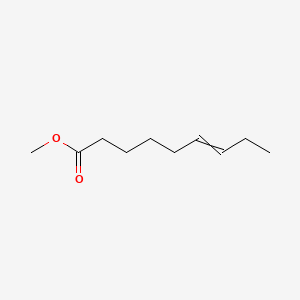

SMILES isomérico |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@]4(C[C@@H]([C@H](C(O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)CO)O)O)O |

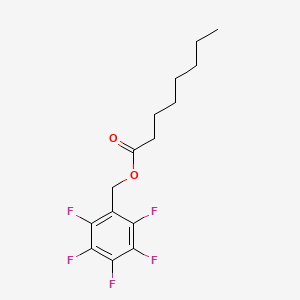

SMILES canónico |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)CO)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10H-azepino[1,2-a]benzimidazol-10-one](/img/structure/B13817705.png)

![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13817720.png)

![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)

![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)